N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]tetrazol-5-amine
Description
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]tetrazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of dioxane and oxolane groups further enhances its chemical properties, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O4/c1-19(10-14-12-22-8-9-24-14)15-16-17-18-20(15)5-3-6-21-11-13-4-2-7-23-13/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEPGBCHDDVWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C2=NN=NN2CCCOCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]tetrazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1,4-dioxane with methylamine to form N-(1,4-dioxan-2-ylmethyl)-N-methylamine. This intermediate is then reacted with 1-[3-(oxolan-2-ylmethoxy)propyl]tetrazole under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents like ether.
Substitution: Nucleophiles such as halides, amines; conditions include polar solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new tetrazole derivatives with different functional groups.
Scientific Research Applications
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]tetrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The dioxane and oxolane groups may enhance the compound’s solubility and stability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]tetrazole
- N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]triazole
- N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]imidazole
Uniqueness
Compared to similar compounds, N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[3-(oxolan-2-ylmethoxy)propyl]tetrazol-5-amine stands out due to its unique combination of functional groups. The presence of both dioxane and oxolane groups, along with the tetrazole ring, provides a distinct set of chemical properties that can be leveraged for specific applications. This compound’s stability, solubility, and reactivity make it a valuable tool in various research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
